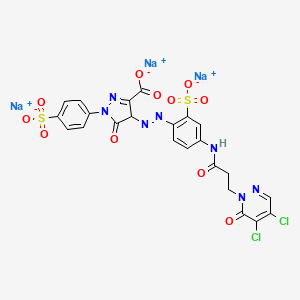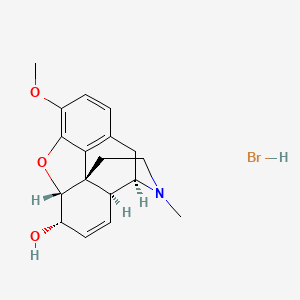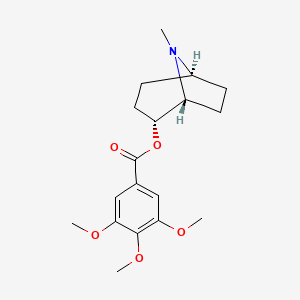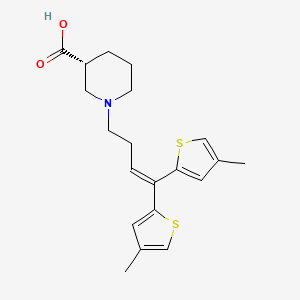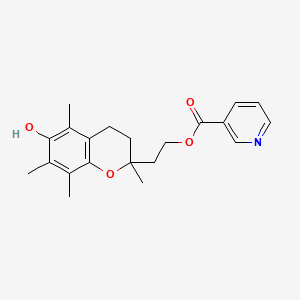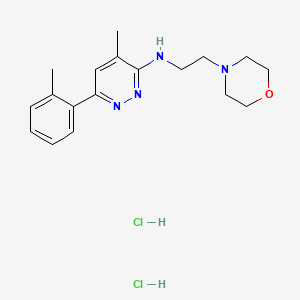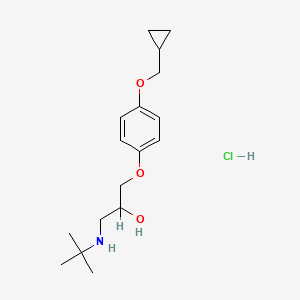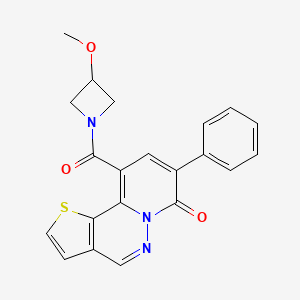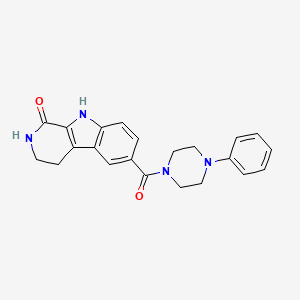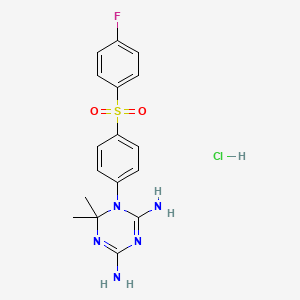
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a cyclopentylphenyl group and a hydroxybutyl group, forming a maleate salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate typically involves a multi-step process. One common method includes the nucleophilic substitution of a cyclic sulfamidate derived from amino acids to form the piperazine ring . The cyclopentylphenyl group is then introduced through a Friedel-Crafts alkylation reaction, followed by the addition of the hydroxybutyl group via a nucleophilic substitution reaction. The final step involves the formation of the maleate salt by reacting the compound with maleic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxybutyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with hydroxy groups, and substituted derivatives with various functional groups attached to the piperazine ring.
Applications De Recherche Scientifique
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Cyclohexylphenyl)-4-(2-hydroxybutyl)piperazine maleate
- 1-(4-Cyclopentylphenyl)-4-(2-hydroxyethyl)piperazine maleate
- 1-(4-Cyclopentylphenyl)-4-(2-hydroxypropyl)piperazine maleate
Uniqueness
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylphenyl group provides steric hindrance, affecting its binding affinity and selectivity for molecular targets. Additionally, the hydroxybutyl group enhances its solubility and reactivity in various chemical reactions.
Propriétés
Numéro CAS |
113682-08-9 |
|---|---|
Formule moléculaire |
C23H34N2O5 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(2-cyclopentylphenyl)-4-(2-ethoxyethyl)piperazine |
InChI |
InChI=1S/C19H30N2O.C4H4O4/c1-2-22-16-15-20-11-13-21(14-12-20)19-10-6-5-9-18(19)17-7-3-4-8-17;5-3(6)1-2-4(7)8/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
FJXPNSWWLVLASH-WLHGVMLRSA-N |
SMILES isomérique |
CCOCCN1CCN(CC1)C2=CC=CC=C2C3CCCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCOCCN1CCN(CC1)C2=CC=CC=C2C3CCCC3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


